molecular formula C14H13FN2 B11877307 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11877307
M. Wt: 228.26 g/mol
InChI Key: LAJCDBLVSPUSQR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a quinoxaline core with a tetrahydro structure and a fluorophenyl substituent at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 1,2-diketones under acidic conditions to form the quinoxaline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-6-methyl-3,4-dihydroquinoxaline
  • 2-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
  • 2-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzoxazine

Uniqueness

2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural features, such as the tetrahydroquinoxaline core and the fluorophenyl substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects set it apart from similar compounds.

Properties

Molecular Formula

C14H13FN2

Molecular Weight

228.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C14H13FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-8,14,16-17H,9H2

InChI Key

LAJCDBLVSPUSQR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C3=CC=C(C=C3)F

Origin of Product

United States

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